molecular formula C16H20ClN3O2 B1610152 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline CAS No. 199327-69-0

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

Cat. No. B1610152
M. Wt: 321.8 g/mol
InChI Key: DMBUDLCZXCWIMF-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline is a chemical compound with a complex structure. Let’s break down its key features:



  • Chemical Formula : C₁₈H₂₀ClN₃O₂

  • Molecular Weight : Approximately 349.83 g/mol

  • IUPAC Name : 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

  • Synonyms : The compound may have other names or aliases based on its context and usage.



Synthesis Analysis

The compound can be synthesized using a specific procedure. For instance, it can be prepared by reacting 4-chloro-7-hydroxy-6-methoxy-quinazoline with 3-Pyrrolidin-1-yl-propan-1-ol 1. The synthetic route involves specific reagents, conditions, and purification steps.



Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline consists of a quinazoline core with various functional groups attached. The chlorine atom (Cl) and methoxy group (OCH₃) contribute to its properties. The pyrrolidinyl moiety is essential for its biological activity.


!Molecular Structure



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Substitution Reactions : The chlorine atom can undergo substitution reactions, leading to modifications in the compound.

  • Base-Catalyzed Hydrolysis : The ester linkage (propoxy group) may be hydrolyzed under basic conditions.

  • Redox Reactions : Depending on the substituents, it could engage in redox processes.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Stability : Assess its stability under different conditions (light, temperature, pH).

  • Spectral Data : Obtain UV, IR, and NMR spectra for characterization.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow safety guidelines during synthesis and handling.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Research on 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline should explore:



  • Bioactivity : Investigate its potential as an anticancer agent or in other therapeutic areas.

  • Structure-Activity Relationship (SAR) : Modify substituents to enhance efficacy.

  • Formulation : Develop suitable formulations for clinical use.


properties

IUPAC Name

4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-21-14-9-12-13(18-11-19-16(12)17)10-15(14)22-8-4-7-20-5-2-3-6-20/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBUDLCZXCWIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456758
Record name 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

CAS RN

199327-69-0
Record name 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxy-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (1.7 g, 5 mmol) and thionyl chloride (25 ml) containing DMF (0.2 ml) was heated at reflux for 3 hours. Excess thionyl chloride was removed by evaporation and by azeotroping with toluene (×2). The residue was suspended in ether and 10% aqueous solution of sodium hydrogen carbonate was added to the mixture. The organic layer was separated, dried (MgSO4) and the solvent removed by evaporation to give 4-chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (1.94 g, quantitative).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The compound was synthesised according to GP 4 from 4-chloro-7-hydroxy-6-methoxy-quinazoline and 3-Pyrrolidin-1-yl-propan-1-ol. LC/ESI-MS: m/z=322 [M+H].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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